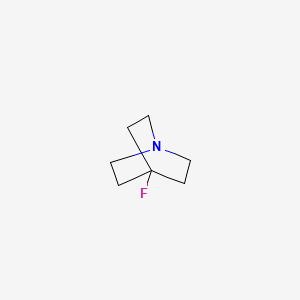

4-Fluoroquinuclidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKWDVRKXCGCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoroquinuclidine and Its Derivatives

Stereocontrolled Fluorination Strategies for the Quinuclidine (B89598) Core

Achieving precise control over the stereochemistry of the fluorine atom introduced into the quinuclidine core is paramount for developing enantiomerically pure compounds, which often exhibit distinct biological activities.

Significant advancements have been made in developing enantioselective and diastereoselective syntheses of fluorinated quinuclidines. These methods aim to control the absolute and relative configurations of stereocenters during the fluorination process. Catalytic asymmetric dearomatization reactions, often mediated by iridium catalysts, have emerged as powerful tools, allowing the transformation of planar aromatic precursors into enantioenriched three-dimensional molecules, including quinuclidine derivatives, with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee) in a single step chinesechemsoc.org.

The use of chiral auxiliaries and catalysts is central to achieving stereocontrol in fluorination reactions. Chiral N-fluoroammonium salts derived from cinchona alkaloids, formed by fluorine transfer from agents like F-TEDA to the quinuclidine moiety, have proven effective in enantioselective fluorination of various substrates, inducing high enantioselectivity researchgate.netbeilstein-journals.org. Furthermore, chiral organocatalysts, such as N-heterocyclic carbenes (NHCs), have been employed in cascade reactions that include enantioselective fluorination steps, demonstrating their versatility in constructing complex fluorinated molecules rsc.org. For instance, chiral NHCs have been utilized in the enantioselective synthesis of α-fluoroesters from enals, achieving moderate to excellent enantioselectivities rsc.org.

Multicomponent Reactions and Cascade Processes for Complex 4-Fluoroquinuclidine Derivatives

Multicomponent reactions (MCRs) and cascade processes offer highly efficient routes to complex molecular architectures by assembling multiple starting materials in a single synthetic operation. While specific MCRs directly forming 4-fluoroquinuclidine are not extensively detailed in the provided search results, related quinoline (B57606) synthesis via MCRs and cascade reactions highlights the potential of these methodologies rsc.orgrsc.orgmdpi.com. For example, Rh(III)-catalyzed cascade reactions involving N-aryl amidines and CF3-ynones yield CF3- and alkynyl-substituted quinoline derivatives through a sequence of bond formations rsc.org. Similarly, iridium-catalyzed intramolecular allylic dearomatization reactions have been employed for the asymmetric synthesis of quinuclidine derivatives, often proceeding via cascade pathways chinesechemsoc.org. These examples underscore the power of MCRs and cascade sequences in rapidly building complex heterocyclic frameworks, which could be adapted for the synthesis of fluorinated quinuclidines.

C-H Functionalization Approaches to Quinuclidine Fluorination

Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for introducing fluorine atoms into the quinuclidine scaffold, bypassing the need for pre-functionalized starting materials. Quinuclidine itself has been utilized as a hydrogen-atom-transfer (HAT) catalyst in photoredox-catalyzed C-H functionalization reactions, where it abstracts hydrogen atoms to generate radicals that undergo further transformations nih.govresearchgate.net. While these studies highlight quinuclidine's role in C-H functionalization, direct C-H fluorination of the quinuclidine core is not explicitly detailed. However, advances in C-H functionalization, particularly those employing transition metal catalysis or photoredox catalysis, hold promise for developing direct fluorination strategies for the quinuclidine ring system.

Flow Chemistry and Continuous Processing in 4-Fluoroquinuclidine Synthesis

Flow chemistry offers significant advantages for the synthesis of organic compounds, including improved safety, enhanced reaction control, and scalability. Its application to the synthesis of fluorinated compounds, including potentially 4-fluoroquinuclidine, is an active area of research. Flow reactors allow for precise control over reaction parameters, which is particularly beneficial for highly exothermic or sensitive fluorination reactions sioc-journal.cneuropa.euvapourtec.comnih.gov. The ability to handle hazardous reagents safely and to perform reactions under conditions not easily achievable in batch mode makes flow chemistry an attractive platform for fluorination chemistry europa.eunih.gov. The general trend towards using flow reactors for complex molecule synthesis, including pharmaceuticals, suggests its potential utility for 4-fluoroquinuclidine synthesis sioc-journal.cnmdpi.com.

Biocatalytic and Chemoenzymatic Methods for Fluorinated Quinuclidine Construction

Biocatalysis and chemoenzymatic approaches leverage the exquisite selectivity of enzymes to perform chemical transformations under mild conditions. While direct biocatalytic or chemoenzymatic synthesis of 4-fluoroquinuclidine is not extensively detailed in the provided search results, the broader field of chemoenzymatic synthesis of fluorinated compounds is advancing. Strategies involving the modification of natural products with fluorine using enzymes have been reported nih.govnih.govcsic.es. These studies demonstrate the potential of combining chemical synthesis with enzymatic steps to access fluorinated natural product derivatives nih.govnih.govcsic.es. The development of engineered enzymes or the use of enzymes in conjunction with chemical reagents could offer novel pathways for constructing fluorinated quinuclidine scaffolds with high selectivity and efficiency.

Sophisticated Spectroscopic and Structural Elucidation of 4 Fluoroquinuclidine

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique employed to determine the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by chiral chromophores within a molecule. The resulting CD spectrum provides a unique fingerprint that can be correlated with the molecule's three-dimensional structure.

Principles of ECD for Absolute Configuration Assignment: ECD spectroscopy measures the difference in absorbance between left and right circularly polarized light () as a function of wavelength. When a chiral molecule possesses a chromophore (a part of the molecule that absorbs UV-Vis light), electronic transitions within this chromophore can become differentially sensitive to the handedness of the incident light if the chromophore is situated within a chiral environment. This differential absorption manifests as Cotton effects (positive or negative peaks or troughs) in the CD spectrum, typically in the UV-Vis region where the chromophore absorbs.

The assignment of absolute configuration using ECD generally involves a comparative approach:

Experimental Measurement: The CD spectrum of the chiral compound is experimentally recorded.

Theoretical Calculation: Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the theoretical ECD spectra for all possible enantiomers (or diastereomers) of the molecule. These calculations predict the wavelengths and signs of the Cotton effects based on the molecule's proposed absolute configuration and conformation.

Spectral Correlation: The experimental ECD spectrum is compared with the calculated spectra. A match between the experimental data and the theoretical predictions for a specific enantiomer allows for the assignment of its absolute configuration.

Application to Quinuclidine (B89598) Derivatives: Chiroptical methods, including ECD, have been successfully applied to determine the absolute configuration of various chiral organic molecules, including certain heterocyclic compounds columbia.edu. While specific published research detailing the chiroptical spectroscopic analysis (specifically ECD) for the absolute configuration assignment of 4-Fluoroquinuclidine was not identified in the available search results, the principles of ECD would be applicable if 4-Fluoroquinuclidine were synthesized in chiral form and possessed suitable chromophores.

The quinuclidine scaffold itself can be part of chiral molecules, and the presence of a fluorine atom at the 4-position could influence the electronic properties and conformational preferences of the molecule. If 4-Fluoroquinuclidine were chiral (e.g., due to other substituents or specific synthetic routes leading to enantiomeric forms), its ECD spectrum could be measured. By comparing this experimental spectrum with computationally derived ECD spectra for proposed absolute configurations (e.g., (R)-4-Fluoroquinuclidine vs. (S)-4-Fluoroquinuclidine ), its stereochemistry could be elucidated.

Due to the absence of specific studies in the search results, detailed research findings and corresponding data tables for the ECD analysis of 4-Fluoroquinuclidine for absolute configuration assignment cannot be provided.

Theoretical and Computational Chemistry Studies of 4 Fluoroquinuclidine

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, offering insights into properties like charge distribution and basicity. nih.gov Although no specific DFT studies on 4-fluoroquinuclidine were identified, the principles of DFT can be applied to predict the effects of the fluorine substituent.

Impact of Fluorine on Electrostatic Potential and Charge Distribution in the Quinuclidine (B89598) Ring

The introduction of a highly electronegative fluorine atom at the C4 position of the quinuclidine ring is expected to induce a significant redistribution of electron density through a strong negative inductive (-I) effect. This effect would lead to a polarization of the C-F bond, with the fluorine atom bearing a partial negative charge and the C4 carbon a partial positive charge. This localized positive charge would then propagate through the sigma framework of the bicyclic system, influencing the electrostatic potential of the entire molecule.

The molecular electrostatic potential (MEP) map of 4-fluoroquinuclidine would be expected to show a region of negative potential around the fluorine atom and a corresponding decrease in negative potential (or increase in positive potential) around the nitrogen atom compared to unsubstituted quinuclidine. This alteration in charge distribution is a key factor in modulating the molecule's reactivity and intermolecular interactions.

Computational Assessment of Nitrogen Basicity and Protonation State Modulation by Fluorine

The basicity of the nitrogen atom in quinuclidine is a well-studied property. The introduction of an electron-withdrawing fluorine atom at the C4 position is anticipated to decrease the nitrogen's basicity. The -I effect of fluorine reduces the electron density at the nitrogen atom, making its lone pair less available for donation to a proton.

Computational studies on other fluorinated bicyclic amines have shown a correlation between the position and number of fluorine substituents and the pKa of the amine. nih.gov A DFT calculation of the proton affinity (PA) or the pKa of 4-fluoroquinuclidine would likely confirm this trend. The calculated pKa value for 4-fluoroquinuclidine is expected to be lower than that of unsubstituted quinuclidine.

Table 1: Predicted vs. Experimental pKa Values for Quinuclidine and Analogs (Note: The pKa for 4-Fluoroquinuclidine is a hypothetical value based on trends observed in related compounds and is not derived from a specific computational study.)

| Compound | Predicted pKa (Hypothetical) | Experimental pKa |

| Quinuclidine | - | ~11.0 |

| 4-Fluoroquinuclidine | ~9.5 - 10.0 | Not Available |

| 4-Chloroquinuclidine | - | ~9.8 |

| 4-Hydroxyquinuclidine | - | ~10.2 |

Conformational Analysis and Energy Minima Determination through Molecular Mechanics and Dynamics

Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable tools for exploring the conformational landscape of molecules. chemrxiv.orgnih.gov The rigid bicyclo[2.2.2]octane framework of quinuclidine limits its conformational flexibility. The primary conformational freedom arises from the twisting of the bicyclic cage.

For 4-fluoroquinuclidine, the substitution at the C4 position is not expected to introduce significant new conformational isomers compared to the parent quinuclidine. The molecule would retain its characteristic C3v symmetry. Molecular mechanics calculations would likely show a single low-energy conformation corresponding to the ground state geometry.

Molecular dynamics simulations could provide insights into the vibrational modes of the molecule and the flexibility of the bicyclic cage. The C-F bond vibrations would be a prominent feature in the simulated vibrational spectrum. The simulations would also confirm the stability of the ground state conformation at various temperatures.

Elucidation of Reaction Mechanisms and Transition States via Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics, are employed to study reaction mechanisms and determine the structures and energies of transition states.

Computational Pathways for Fluorination and Subsequent Transformations

While no specific ab initio studies on the fluorination of quinuclidine to form 4-fluoroquinuclidine were found, computational studies on the fluorination of other cyclic amines and related hydrocarbons provide a framework for understanding potential reaction pathways. researchgate.netchemrxiv.org Electrophilic fluorination is a common method for introducing fluorine into organic molecules.

A hypothetical ab initio study of the electrophilic fluorination of quinuclidine at the C4 position would likely involve the calculation of the potential energy surface for the reaction. This would include identifying the transition state for the attack of an electrophilic fluorine source (e.g., F+) on the C-H bond at the 4-position. The calculations would provide the activation energy for this step.

Subsequent transformations of 4-fluoroquinuclidine, such as nucleophilic substitution at the C4 position, could also be investigated using ab initio methods. These calculations would help in understanding the reactivity of the C-F bond in this specific bicyclic system.

Quantum Chemical Topology and Non-Covalent Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to characterize chemical bonding and non-covalent interactions. researchgate.netamercrystalassn.org

A QTAIM analysis of the calculated electron density of 4-fluoroquinuclidine would provide a quantitative description of the bonding. The analysis would identify bond critical points (BCPs) for all covalent bonds, including the C-F bond. The properties of the BCP for the C-F bond, such as the electron density and its Laplacian, would characterize it as a polar covalent bond.

Furthermore, QTAIM can be used to identify and characterize non-covalent interactions. In the solid state or in complexes, 4-fluoroquinuclidine could participate in various non-covalent interactions, such as hydrogen bonding (if a proton donor is present) and halogen bonding. The fluorine atom, with its partial negative charge, could act as a hydrogen bond acceptor. Although less common for fluorine, it could also potentially act as a halogen bond donor under certain circumstances. A computational analysis of dimers or clusters of 4-fluoroquinuclidine with other molecules would be necessary to explore these potential non-covalent interactions.

In-Depth Analysis of Solvent Effects on 4-Fluoroquinuclidine Remains a Developing Area in Computational Chemistry

A comprehensive review of current scientific literature reveals a notable absence of dedicated theoretical and computational studies focusing specifically on the solvent effects on the molecular properties and reactivity of 4-fluoroquinuclidine using implicit and explicit solvent models.

In the field of computational chemistry, two primary models are employed to simulate the effects of a solvent:

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute (in this case, 4-fluoroquinuclidine) and the bulk solvent.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are explicitly represented and their interactions with the solute are calculated. This method allows for a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, and the local solvent structure around the solute.

A comparative study utilizing both implicit and explicit models for 4-fluoroquinuclidine would be expected to yield valuable data on various molecular properties. For instance, such research could generate data tables illustrating the changes in:

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles of 4-fluoroquinuclidine in the gas phase versus different solvents.

Electronic Properties: Dipole moment, molecular electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO) as a function of solvent polarity.

Spectroscopic Properties: Predicted shifts in NMR chemical shifts or vibrational frequencies upon solvation.

Reactivity Descriptors: Changes in activation energy barriers for hypothetical reactions involving 4-fluoroquinuclidine in various solvent environments.

Hypothetical data tables from such a study would likely resemble the following:

Table 1: Calculated Dipole Moment (in Debye) of 4-Fluoroquinuclidine in Various Solvents Using Implicit and Explicit Models.

| Solvent | Dielectric Constant | Implicit Model (e.g., PCM) | Explicit Model (e.g., QM/MM) |

| Gas Phase | 1.00 | Data | Data |

| Toluene | 2.38 | Data | Data |

| Dichloromethane | 8.93 | Data | Data |

| Acetonitrile | 37.50 | Data | Data |

| Water | 78.39 | Data | Data |

Table 2: Relative Solvation Free Energy (in kcal/mol) of 4-Fluoroquinuclidine.

| Solvent | Implicit Model (e.g., SMD) | Explicit Model (e.g., FEP) |

| Toluene | Data | Data |

| Dichloromethane | Data | Data |

| Acetonitrile | Data | Data |

| Water | Data | Data |

The absence of such specific research and corresponding data for 4-fluoroquinuclidine indicates a gap in the current body of scientific knowledge. Future computational studies are necessary to elucidate the nuanced ways in which different solvent environments impact the properties and reactivity of this fluorinated quinuclidine derivative. Such research would be invaluable for applications in medicinal chemistry and materials science where understanding solvent effects is critical for predicting molecular behavior and designing new functional molecules.

Reactivity Profiles and Mechanistic Investigations of 4 Fluoroquinuclidine

Modulation of Nitrogen Nucleophilicity and Electrophilicity by Fluorine Substitution

The presence of a fluorine atom, known for its high electronegativity, has a pronounced effect on the electronic properties of the quinuclidine (B89598) core. Specifically, the fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing the availability of its lone pair of electrons for protonation or coordination.

Consequently, 4-fluoroquinuclidine exhibits a significantly lower basicity compared to its parent compound, quinuclidine. While quinuclidine has a pKa of approximately 10.90 echemi.com, studies indicate that 4-fluoroquinuclidine possesses a pKa of around 7.6 datapdf.com. This substantial reduction in basicity is a critical factor influencing its behavior in chemical reactions and its pharmacokinetic properties in biological systems, such as reduced efflux in Caco-2 assays datapdf.comnih.govresearchgate.net.

Based on a comprehensive review of available scientific literature, there is insufficient information to generate an article focusing on the potential applications of 4-Fluoroquinuclidine in advanced chemical systems and materials as outlined in the request. The available research primarily discusses 4-Fluoroquinuclidine within the context of medicinal chemistry and drug discovery.

Searches did not yield any relevant data or research findings pertaining to the following specific applications:

Potential Applications of 4 Fluoroquinuclidine in Advanced Chemical Systems and Materials

Applications in Chemical Sensing and Probe Development (Non-biological contexts):Information regarding the application of 4-Fluoroquinuclidine in non-biological chemical sensing or probe development was not found.

The existing literature predominantly highlights 4-Fluoroquinuclidine's role in modulating the physicochemical properties of drug candidates, such as altering their pKa and reducing efflux across cell membranes to enhance pharmacokinetic profiles, particularly for central nervous system (CNS) penetration. This focus on medicinal and biological applications falls outside the scope of the requested non-medicinal and materials-focused applications.

Consequently, it is not possible to provide the detailed, scientifically accurate content required for the specified sections based on the information retrieved.

Emerging Research Directions and Future Prospects for 4 Fluoroquinuclidine Chemistry

Development of Sustainable and Scalable Synthetic Routes

The traditional synthesis of fluorinated compounds often involves harsh reagents and energy-intensive conditions, which are not ideal from a green chemistry perspective. sruc.ac.uk Consequently, a major focus of future research is the development of more sustainable and scalable methods for the synthesis of 4-fluoroquinuclidine.

One promising approach is the adoption of continuous flow chemistry . durham.ac.ukrsc.org Flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and high-throughput synthesis. durham.ac.uk For the synthesis of 4-fluoroquinuclidine, a continuous flow process could enable the use of more reactive fluorinating agents in a controlled manner, potentially leading to higher yields and purity. rsc.org

Another key area of development is the exploration of biocatalysis . nih.gov The use of enzymes for fluorination reactions is a growing field, offering the potential for high selectivity under mild conditions. nih.gov While the direct enzymatic fluorination of a quinuclidine (B89598) precursor is a long-term goal, a more immediate application could be the enzymatic resolution of racemic mixtures of 4-fluoroquinuclidine or its precursors, providing a green route to enantiomerically pure products.

Table 1: Comparison of Potential Synthetic Routes for 4-Fluoroquinuclidine based on Green Chemistry Metrics (Illustrative)

| Synthetic Route | Fluorinating Agent | Solvent | Energy Intensity | Atom Economy | Scalability |

| Traditional Batch | DAST | Dichloromethane | High | Moderate | Moderate |

| Continuous Flow | Selectfluor® | Acetonitrile | Moderate | High | High |

| Biocatalytic (Hypothetical) | Enzymatic | Aqueous Buffer | Low | High | Low to Moderate |

Exploration of Heterogeneous Catalysis and Surface Chemistry Involving Fluorinated Quinuclidines

The unique electronic properties and steric profile of 4-fluoroquinuclidine make it an intriguing candidate for applications in heterogeneous catalysis. While quinuclidine and its derivatives have been used as structure-directing agents in the synthesis of zeolites, the influence of a fluorine substituent is an area ripe for exploration. rsc.org

One potential application is the use of 4-fluoroquinuclidine as a ligand for single-atom catalysts . nih.gov The fluorine atom can modulate the electronic properties of the nitrogen atom, which in turn can influence the catalytic activity of the metal center. nih.gov The rigid quinuclidine framework would also provide a well-defined coordination environment. Research in this area would involve anchoring 4-fluoroquinuclidine onto a solid support, followed by the deposition of metal atoms.

The surface chemistry of 4-fluoroquinuclidine on various catalytic surfaces, such as metal oxides, is another important research direction. rsc.org Understanding how the molecule adsorbs and interacts with the surface is crucial for designing catalysts for specific applications. Techniques such as temperature-programmed desorption and X-ray photoelectron spectroscopy could provide valuable insights into these interactions.

Furthermore, fluorinated compounds are known to have unique surface properties, and this could be exploited in the design of novel catalysts. For instance, a catalyst surface modified with 4-fluoroquinuclidine could exhibit altered hydrophobicity, which could be beneficial for certain reactions in aqueous media.

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and application of 4-fluoroquinuclidine is essential for process optimization and the discovery of new reactivity. Advanced in situ spectroscopic techniques are powerful tools for studying reaction intermediates and transition states in real-time. mt.comresearchgate.net

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction within the NMR tube, providing valuable information on the formation and decay of intermediates. researchgate.netnih.govnih.gov This would be particularly useful for studying the complex reaction pathways that can occur during fluorination reactions.

In situ Fourier-transform infrared (FTIR) spectroscopy is another powerful technique for real-time reaction monitoring. mt.comyoutube.commt.comrsc.org By inserting a probe directly into the reaction vessel, it is possible to track the concentration of reactants, products, and key intermediates. youtube.commt.com This would allow for the optimization of reaction conditions to maximize the yield of 4-fluoroquinuclidine while minimizing the formation of byproducts.

The combination of these in situ techniques with computational modeling can provide a comprehensive picture of the reaction mechanism at the molecular level. This knowledge can then be used to design more efficient and selective synthetic routes to 4-fluoroquinuclidine and its derivatives.

Table 2: Potential In Situ Spectroscopic Techniques for Studying 4-Fluoroquinuclidine Chemistry (Illustrative)

| Technique | Information Gained | Potential Application |

| In situ NMR | Identification of intermediates, reaction kinetics | Mechanistic study of fluorination reactions |

| In situ FTIR | Real-time concentration profiles of reactants and products | Optimization of synthesis conditions |

| In situ Raman | Vibrational information on key functional groups | Monitoring of catalytic reactions |

Interdisciplinary Research with Polymer Science and Supramolecular Assembly

The unique properties of 4-fluoroquinuclidine also open up possibilities for interdisciplinary research, particularly in the fields of polymer science and supramolecular chemistry.

In polymer science , 4-fluoroquinuclidine could be explored as a monomer or a functional additive. The incorporation of the rigid, fluorinated quinuclidine moiety into a polymer backbone could lead to materials with enhanced thermal stability, altered solubility, and unique surface properties. For example, polymers containing 4-fluoroquinuclidine could find applications as specialized coatings or membranes.

In the realm of supramolecular chemistry , the ability of 4-fluoroquinuclidine to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes it an interesting building block for the construction of self-assembling systems. nih.govnih.gov The fluorine atom can act as a hydrogen bond acceptor or participate in halogen bonding, providing a means to control the assembly of molecules into well-defined architectures. researchgate.net

Crystal engineering , a subfield of supramolecular chemistry, could be used to design co-crystals of 4-fluoroquinuclidine with other molecules to create materials with tailored properties. rsc.orgiqpc.com For instance, co-crystallization with an active pharmaceutical ingredient could potentially improve its solubility or stability. nih.gov The exploration of these interdisciplinary research avenues will undoubtedly unlock new applications and further enhance the value of 4-fluoroquinuclidine in both academic and industrial settings.

Q & A

What frameworks (e.g., FINER, PICO) are suitable for formulating ethical and impactful research questions about 4-Fluoroquinuclidine?

- Methodological Answer : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to evaluate project scope. For biological studies, apply PICO (Population, Intervention, Comparison, Outcome) to define hypotheses. Ensure compliance with institutional review boards (IRBs) for human/animal studies .

Q. How can systematic reviews be conducted to map the current knowledge gaps in 4-Fluoroquinuclidine research?

- Methodological Answer : Search databases (PubMed, Web of Science) using controlled vocabulary (MeSH terms, keywords) and screen results via PRISMA guidelines. Use tools like Covidence for data extraction and GRADE for evidence quality assessment. Highlight gaps in synthesis methods or pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.